molecular formula C36H45N3O7S2 B1671180 Elobixibat CAS No. 439087-18-0

Elobixibat

Katalognummer B1671180
CAS-Nummer: 439087-18-0
Molekulargewicht: 695.9 g/mol
InChI-Schlüssel: XFLQIRAKKLNXRQ-UUWRZZSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Elobixibat is an inhibitor of the ileal bile acid transporter (IBAT) and is undergoing development in clinical trials for the treatment of chronic constipation and irritable bowel syndrome with constipation (IBS-C) . It acts locally in the gut with minimal systemic exposure .


Synthesis Analysis

The synthesis of Elobixibat involves sequential aminoester installations. The process starts with the alkylation of phenol using ethyl bromoacetate to provide an ester, which is then saponified with sodium hydroxide . Analytical techniques such as chromatography, spectroscopy, and mass spectrometry are used to identify and quantify impurities in Elobixibat .


Molecular Structure Analysis

Elobixibat has a molecular formula of C36H45N3O7S2 and a molar mass of 695.89 g/mol . It belongs to the class of organic compounds known as dipeptides, which are compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .


Chemical Reactions Analysis

Elobixibat is a potent bile acid transporter (IBAT) inhibitor with IC50 values of 0.53±0.17 nM (human IBAT), 0.13±0.03 nM (mouse IBAT), and 5.8±1.6 nM (canine IBAT) . It acts by inhibiting the reuptake of bile acids in the ileum, the initial step in their enterohepatic circulation .


Physical And Chemical Properties Analysis

Elobixibat has a molecular weight of 695.89 and a chemical formula of C36H45N3O7S2 . It is a small molecule and is classified as an investigational drug .

Wissenschaftliche Forschungsanwendungen

Treatment of Chronic Constipation

Elobixibat has been extensively studied for its efficacy in treating chronic constipation . In a phase 3 trial, it was found that Elobixibat accelerated colonic transit in patients with functional constipation . The study showed that Elobixibat significantly increased the frequency of spontaneous bowel movements (SBMs) during the first week of treatment .

Long-term Safety and Efficacy

In addition to its short-term efficacy, Elobixibat has also been studied for its long-term safety and efficacy. In a year-long open-label trial, patients were allowed to adjust the dosage of Elobixibat according to their needs . The primary outcome of this trial was the safety of Elobixibat, which was found to be well-tolerated .

Improvement of Quality of Life (QOL)

Elobixibat has been shown to improve the quality of life of patients with chronic constipation . In an 8-week study, the Japanese version of the Patient Assessment of Constipation Quality of Life (JPAC-QOL) score significantly improved after treatment with Elobixibat .

Treatment of Diabetes Patients with Chronic Constipation

Elobixibat has been found to be particularly effective in treating patients with diabetes who also suffer from chronic constipation . The study showed that Elobixibat increased SBMs and improved the lipid profiles in these patients .

Impact on Glycolipid Metabolism

Elobixibat has been found to have an impact on glycolipid metabolism . This is because Elobixibat increases glucagon-like peptide-1, one of the incretin hormones that stimulates insulin secretion .

Treatment of Constipation in Chronic Kidney Disease (CKD) Patients

A study aimed to investigate the effects of Elobixibat on constipation and lipid metabolism in patients with moderate to end-stage chronic kidney disease (CKD) . The results of this study could potentially expand the applications of Elobixibat in treating constipation in CKD patients .

Wirkmechanismus

Target of Action

Elobixibat primarily targets the Ileal Bile Acid Transporter (IBAT) , also known as the Apical Sodium Bile Acid Transporter (ASBT) . This transporter is encoded by the SLC10A2 gene and is responsible for the reuptake of bile acids in the ileum, which is the initial step in their enterohepatic circulation .

Mode of Action

Elobixibat is an inhibitor of IBAT. By inhibiting the uptake of bile acids, elobixibat increases the bile acid concentration in the gut . This action accelerates intestinal passage and softens the stool .

Biochemical Pathways

The inhibition of IBAT by elobixibat disrupts the enterohepatic circulation of bile acids . This leads to an increase in the concentration of bile acids entering the colon, which stimulates colonic secretion and motility . The increased levels of bile acids may interact with transmembrane G-protein-coupled receptor (TGR5) molecules, leading to an influx of water and electrolytes into the lumen .

Pharmacokinetics

Elobixibat displays linear pharmacokinetics with very low systemic exposure . When compared to fasting conditions, the plasma exposure of elobixibat decreases to 20-30% with breakfast . After repeated administration, plasma concentrations reach steady state after 7 days and no accumulation is found up to the dose of 15 mg .

Result of Action

The molecular and cellular effects of elobixibat’s action include an increase in plasma glucagon-like peptide 1 level through Takeda G protein receptor 5, which is a membrane receptor of bile acids . This results in improved glucose metabolism and lowering of serum LDL-C and arachidonic acid (AA) levels . In addition to these effects, elobixibat ameliorates constipation .

Action Environment

The efficacy and safety of elobixibat can be influenced by various environmental factors. For instance, a subset of patients with constipation has reduced colonic bile acid concentrations, which are associated with slow colonic transit . In such cases, elobixibat, by increasing colonic bile acid concentrations, can effectively accelerate colonic transit . Furthermore, the plasma exposure of elobixibat decreases with food intake, suggesting that the timing of drug administration relative to meals can influence its bioavailability .

Safety and Hazards

Elobixibat is safe. The only adverse effects of note are associated with its pharmacological actions in patients with chronic constipation, namely the induction of diarrhea and abdominal pain . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Zukünftige Richtungen

Elobixibat has shown efficacy in improving constipation symptoms in maintenance hemodialysis patients with chronic constipation. It also improved dialysis-related laboratory test results, such as a decrease in serum IP levels and IDWG . Further studies are required to confirm its efficacy for relief of chronic constipation .

Eigenschaften

IUPAC Name

2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N3O7S2/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42)/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLQIRAKKLNXRQ-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195985
Record name Elobixibat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elobixibat

CAS RN

439087-18-0
Record name Elobixibat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439087-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elobixibat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439087180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elobixibat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12486
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elobixibat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELOBIXIBAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865UEK4EJC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elobixibat
Reactant of Route 2
Reactant of Route 2
Elobixibat
Reactant of Route 3
Elobixibat
Reactant of Route 4
Reactant of Route 4
Elobixibat
Reactant of Route 5
Elobixibat
Reactant of Route 6
Reactant of Route 6
Elobixibat

Q & A

Q1: What is the primary mechanism of action of elobixibat?

A1: Elobixibat is a potent and selective inhibitor of the ileal bile acid transporter (IBAT) [, , , ].

Q2: How does IBAT inhibition by elobixibat lead to the alleviation of constipation?

A2: By inhibiting IBAT, elobixibat prevents the reabsorption of bile acids in the ileum, increasing their delivery to the colon [, ]. This increase in colonic bile acids stimulates bowel function through two primary mechanisms:

  1. Osmotic Effect: Bile acids draw water into the colon, softening stool and increasing stool volume [, ].
  2. Stimulation of Colonic Motility: Bile acids promote colonic motility, accelerating colonic transit time and facilitating bowel movements [, , ].

Q3: Does elobixibat impact rectal sensation in patients with chronic constipation?

A3: Research indicates that elobixibat can reduce rectal sensory thresholds (RSTs) in patients with chronic constipation, particularly those aged 60 years and older []. This effect may contribute to its therapeutic benefits by enhancing the perception of rectal distension and promoting the urge to defecate.

Q4: Beyond constipation, are there other potential benefits of elobixibat related to bile acid metabolism?

A4: Yes, elobixibat has shown potential to improve lipid metabolism []. By inhibiting IBAT, elobixibat reduces the reabsorption of bile acids, leading to increased bile acid synthesis from cholesterol in the liver. This process can lower low-density lipoprotein cholesterol (LDL-C) levels and increase high-density lipoprotein cholesterol (HDL-C) levels [, , ].

Q5: Does the timing of elobixibat administration influence its effectiveness?

A5: Research suggests that elobixibat can be administered before breakfast, lunch, or dinner without significantly impacting its efficacy in improving bowel movements [].

Q6: What is the molecular formula and weight of elobixibat?

A6: This information can be found in the scientific literature and patents related to elobixibat.

Q7: What spectroscopic data is available for elobixibat?

A7: Details about spectroscopic data, including NMR, IR, and Mass Spectrometry, are likely described in research articles or patents related to elobixibat.

Q8: Are there any known polymorphs or hydrates of elobixibat? How do they affect its stability and performance?

A8: The existence of polymorphs and their impact on elobixibat's stability and pharmaceutical properties would be addressed in the scientific literature, particularly in studies focusing on its pharmaceutical development [].

Q9: What has clinical research revealed about the efficacy and safety of elobixibat for chronic constipation?

A9: Numerous clinical trials have demonstrated the efficacy and safety of elobixibat in treating chronic constipation in various patient populations, including the elderly [, , , , , , , , , , ].

Q10: Has elobixibat been compared to other laxatives in clinical trials?

A10: Yes, elobixibat has been compared with other laxatives like lubiprostone and sodium picosulfate in clinical trials for chronic constipation [, , , , , ]. These trials aim to assess comparative efficacy, safety, and tolerability.

Q11: Have any studies investigated the long-term effects of elobixibat treatment?

A11: Long-term studies, including a 52-week trial, have demonstrated sustained efficacy and an acceptable safety profile for elobixibat in chronic constipation treatment [, ].

Q12: Are there specific patient populations where elobixibat has shown particular efficacy?

A12: Elobixibat has demonstrated efficacy in specific patient populations, including the elderly, patients with Parkinson's disease and chronic constipation, and those with chronic constipation associated with cancer [, , , , ].

Q13: Does elobixibat interact with any drug transporters or metabolizing enzymes?

A13: Elobixibat has been shown to have a slight inhibitory effect on P-glycoprotein, a drug transporter []. Information regarding other drug-transporter interactions, metabolizing enzyme induction, or inhibition would be detailed in its pharmacological profile.

Q14: How is elobixibat metabolized, and what are its primary routes of elimination?

A14: Specific details regarding elobixibat's metabolic pathways and elimination routes are documented in its pharmacokinetic studies [, , ].

Q15: What is the safety profile of elobixibat, and what are the common adverse effects?

A15: Elobixibat has a favorable safety profile [, , , ]. The most commonly reported adverse events are mild and include diarrhea and abdominal pain [, , ]. Serious adverse events are rare.

Q16: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of elobixibat?

A16: Information about formulation approaches and their impact on elobixibat's pharmaceutical properties can be found in the relevant pharmaceutical sciences literature and patent databases [].

Q17: What analytical techniques are used to characterize and quantify elobixibat in various matrices?

A17: Researchers employ techniques like high-performance liquid chromatography (HPLC) to determine elobixibat concentrations in biological samples for pharmacokinetic and bioanalytical studies [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.